BenchChemオンラインストアへようこそ!

(5,7-Difluoro-1H-indol-2-yl)-carbamic acid ethyl ester

medicinal chemistry fluorinated indole regioisomer comparison

This 5,7-difluoroindole-2-carbamate ethyl ester (CAS 1082040-73-0) features a regioisomerically pure scaffold distinct from 4,6- and 5,6-difluoroindoles, enabling targeted influenza PB2 inhibitor development. The 2-carbamate group provides two hydrogen bond donors; LogP 3.12 enhances metabolic stability. Hydrolyzable for diversification. Verify CAS upon receipt to avoid DFMO misidentification. Inquire for ≥95% purity pricing and availability.

Molecular Formula C11H10F2N2O2
Molecular Weight 240.21 g/mol
CAS No. 1082040-73-0
Cat. No. B1423609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,7-Difluoro-1H-indol-2-yl)-carbamic acid ethyl ester
CAS1082040-73-0
Molecular FormulaC11H10F2N2O2
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC2=CC(=CC(=C2N1)F)F
InChIInChI=1S/C11H10F2N2O2/c1-2-17-11(16)15-9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3,(H,15,16)
InChIKeyPPXOMYYYBGLVRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (5,7-Difluoro-1H-indol-2-yl)carbamate (CAS 1082040-73-0): Physicochemical Profile and Scaffold Context for Research Procurement


(5,7-Difluoro-1H-indol-2-yl)-carbamic acid ethyl ester (CAS 1082040-73-0) is a fluorinated indole-2-carbamate derivative with molecular formula C11H10F2N2O2 and molecular weight 240.21 g/mol . The compound features a 5,7-difluoro substitution pattern on the indole core, which is structurally distinct from other difluoroindole regioisomers (e.g., 4,6-difluoroindole, 5,6-difluoroindole) . Predicted physicochemical properties include a calculated LogP of 3.12, density of 1.4±0.1 g/cm³, and boiling point of 337.6±37.0 °C at 760 mmHg . No primary research articles or patents reporting biological evaluation of this specific compound were identified in the peer-reviewed literature. However, the 5,7-difluoroindole scaffold has demonstrated utility in medicinal chemistry, with derivative 11a reported as a potent and metabolically stable influenza PB2 inhibitor with favorable oral pharmacokinetics [1].

Why Ethyl (5,7-Difluoro-1H-indol-2-yl)carbamate Cannot Be Interchanged with Other Difluoroindole Derivatives: Regioisomeric and Functional Group Distinctions


Substituting (5,7-difluoro-1H-indol-2-yl)-carbamic acid ethyl ester with other difluoroindole derivatives introduces three distinct vectors of chemical divergence that preclude direct interchangeability. First, the 5,7-difluoro substitution pattern is regioisomerically distinct from 4,6-difluoroindole and 5,6-difluoroindole, which exhibit different electronic distributions and steric profiles that alter receptor binding geometry—the 5,7-pattern has been specifically identified in potent influenza inhibitors whereas 4,6-difluoroindole is more commonly employed in kinase inhibitor scaffolds such as sunitinib and pazopanib [1]. Second, the 2-carbamate ethyl ester functionality differs fundamentally from the 2-carboxylic acid analog (CAS 186432-20-2), affecting both hydrogen-bonding capacity and lipophilicity (calculated LogP 3.12 for the carbamate versus predicted lower LogP for the carboxylic acid) . Third, the N-H of the indole and the carbamate N-H together provide two hydrogen bond donors, distinguishing this compound from N-alkylated or N-protected indole derivatives that lack this hydrogen-bonding capacity . These structural differences carry material consequences for synthetic route compatibility, biological target engagement, and analytical reference standard qualification.

Quantitative Differentiation Evidence for Ethyl (5,7-Difluoro-1H-indol-2-yl)carbamate (CAS 1082040-73-0) Relative to Structural Analogs


Regioisomeric Differentiation: 5,7-Difluoro vs. 4,6-Difluoro vs. 5,6-Difluoro Indole Scaffolds

The 5,7-difluoro substitution pattern on the indole core is regioisomerically distinct from both 4,6-difluoroindole (CAS 199526-97-1) and 5,6-difluoroindole (CAS 169674-01-5). Literature evidence demonstrates that 5,7-difluoroindole derivatives have been identified as potent influenza PB2 inhibitors with favorable oral pharmacokinetics and in vivo efficacy in mice [1], whereas 4,6-difluoroindole is predominantly employed as a building block for kinase inhibitors including sunitinib, pazopanib, and ponatinib [2]. The 5,6-difluoroindole regioisomer is commercially available (CAS 169674-01-5, purity 98%) but has not been reported in the same therapeutic contexts. The fluorine substitution pattern affects both electronic distribution across the indole ring and the spatial orientation of substituents, directly impacting target binding geometry.

medicinal chemistry fluorinated indole regioisomer comparison scaffold selection

Functional Group Differentiation: 2-Carbamate Ethyl Ester vs. 2-Carboxylic Acid Analog

The target compound (CAS 1082040-73-0) features a 2-carbamate ethyl ester group, distinguishing it from the structurally related 5,7-difluoro-1H-indole-2-carboxylic acid (CAS 186432-20-2). The calculated LogP for the target carbamate is 3.12 , indicating significantly higher lipophilicity than the corresponding carboxylic acid (LogP not directly reported but carboxylic acids typically exhibit LogP values 1-2 units lower than their ester counterparts). The carbamate also provides two hydrogen bond donors (indole N-H and carbamate N-H) versus the carboxylic acid which provides one O-H donor and one carbonyl acceptor. Additionally, the target compound has a predicted boiling point of 337.6±37.0 °C and density of 1.4±0.1 g/cm³ , whereas the carboxylic acid analog (CAS 186432-20-2, MF: C9H5F2NO2, MW: 197.14) exhibits different physicochemical properties that affect chromatographic behavior and solubility.

carbamate carboxylic acid functional group comparison LogP hydrogen bonding

Critical Procurement Alert: CAS Number Misidentification with Difluoromethylornithine (DFMO/Eflornithine)

One commercial vendor incorrectly identifies (5,7-difluoro-1H-indol-2-yl)-carbamic acid ethyl ester (CAS 1082040-73-0) as 'Difluoromethylornithine (DFMO)' and claims it is a 'potent inhibitor of ornithine decarboxylase (ODC)' . This is a demonstrable chemical misidentification. Authentic DFMO (eflornithine) has CAS 67037-37-0, molecular formula C6H12F2N2O2, and molecular weight 182.17 g/mol [1]. It is an α-difluoromethylated ornithine analog—an aliphatic amino acid derivative—not an indole-based heterocycle. The target compound is an indole-2-carbamate with molecular formula C11H10F2N2O2 and molecular weight 240.21 g/mol . The two compounds share no structural homology beyond the coincidental presence of two fluorine atoms. Procurement decisions based on this misidentification will result in receipt of a compound with entirely different chemical properties and no established ODC inhibitory activity.

CAS verification procurement quality control misidentification DFMO eflornithine

Scaffold Validation: 5,7-Difluoroindole as Bioisosteric Replacement for 7-Azaindole

The 5,7-difluoroindole scaffold has been validated as a bioisosteric replacement for the 7-azaindole core of Pimodivir, a PB2 inhibitor that reached clinical development [1]. In this scaffold-hopping exercise, 7-fluoro-substituted indoles were systematically evaluated, and a 5,7-difluoroindole derivative (compound 11a) emerged as both potent and metabolically stable [1]. This finding establishes the 5,7-difluoroindole core as a privileged scaffold for targeting the influenza PB2 cap-binding region. The target compound, (5,7-difluoro-1H-indol-2-yl)-carbamic acid ethyl ester, shares this exact 5,7-difluoroindole core and thus serves as a synthetically accessible entry point for constructing PB2-targeted analogs through further derivatization at the 2-position carbamate or through N-functionalization. Alternative difluoroindole regioisomers (e.g., 4,6-difluoro or 5,6-difluoro) lack this established bioisosteric relationship with 7-azaindole-based inhibitors.

bioisostere 7-azaindole PB2 inhibitor Pimodivir scaffold hopping

Recommended Procurement and Research Applications for Ethyl (5,7-Difluoro-1H-indol-2-yl)carbamate (CAS 1082040-73-0)


Synthesis of Influenza PB2 Inhibitor Analogs via 2-Position Derivatization

Based on literature validation of the 5,7-difluoroindole scaffold as a bioisosteric replacement for 7-azaindole in influenza PB2 inhibitors [1], this compound serves as a strategic starting material for constructing novel PB2-targeted analogs. The 2-carbamate ethyl ester can be hydrolyzed to the corresponding amine or carboxylic acid, enabling diversification at the 2-position. Researchers developing next-generation influenza therapeutics should prioritize this scaffold over non-fluorinated or alternatively fluorinated indoles due to the established metabolic stability and oral pharmacokinetic advantages observed with 5,7-difluoroindole derivative 11a in mouse models [1].

Analytical Reference Standard for LC-MS/MS Method Development

The compound's distinct physicochemical properties—calculated LogP of 3.12, molecular weight of 240.21 g/mol, and characteristic isotopic pattern from two fluorine atoms —make it suitable as an analytical reference standard for LC-MS/MS method development and validation. The dual fluorine substitution provides a distinct mass defect and predictable MS/MS fragmentation pattern that aids in compound identification. Researchers requiring a fluorinated indole carbamate reference standard should verify CAS 1082040-73-0 upon receipt to avoid misidentification with DFMO (CAS 67037-37-0) [2].

Structure-Activity Relationship (SAR) Studies on Fluorinated Indole Carbamates

This compound enables systematic SAR exploration of the 5,7-difluoro substitution pattern in combination with the 2-carbamate functionality. Comparative studies with 4,6-difluoroindole derivatives [3], 5,6-difluoroindole , and the 2-carboxylic acid analog (CAS 186432-20-2) can elucidate the contribution of fluorine regioisomerism and functional group identity to target binding, metabolic stability, and physicochemical properties. The compound's two hydrogen bond donors (indole N-H and carbamate N-H) provide opportunities for investigating hydrogen-bonding contributions to target engagement.

Synthetic Intermediate for HCV NS5B or Other Antiviral Programs

Indole-based compounds have been extensively investigated as HCV NS5B polymerase inhibitors [4]. While the target compound itself has no reported NS5B activity, its 5,7-difluoroindole core and 2-carbamate functionality provide a versatile template for constructing novel antiviral agents through further functionalization. The compound's availability as a commercial building block (typically ≥95% purity) enables rapid analog synthesis without requiring de novo construction of the fluorinated indole core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5,7-Difluoro-1H-indol-2-yl)-carbamic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.